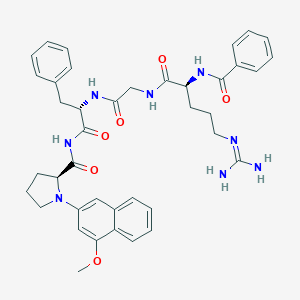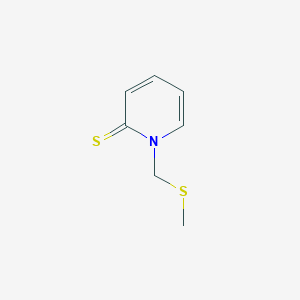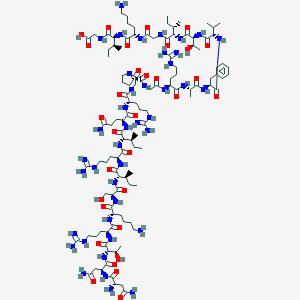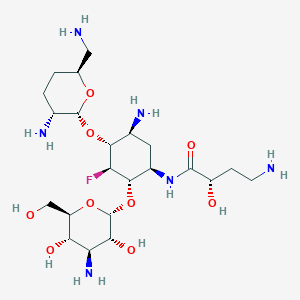
5-Deoxy-5-fluoroarbekacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotics have been a vital weapon in the fight against bacterial infections for decades. However, with the emergence of antibiotic-resistant bacteria, there is an urgent need for new antibiotics with novel mechanisms of action. One such antibiotic is 5-Deoxy-5-fluoroarbekacin (5-DFArb), which has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 5-Deoxy-5-fluoroarbekacin is similar to that of other aminoglycosides. It binds to the bacterial ribosome, inhibiting protein synthesis and causing misreading of the genetic code. This ultimately leads to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
5-Deoxy-5-fluoroarbekacin has been shown to have low toxicity in preclinical studies. It has a favorable pharmacokinetic profile, with good tissue penetration and a long half-life. However, like other aminoglycosides, it can cause nephrotoxicity and ototoxicity at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Deoxy-5-fluoroarbekacin is its potent antibacterial activity against multidrug-resistant bacteria. This makes it a promising candidate for the treatment of infections caused by these pathogens. However, its potential toxicity limits its use in clinical settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug interactions.
Direcciones Futuras
There are several potential future directions for research on 5-Deoxy-5-fluoroarbekacin. One area of interest is the development of combination therapies with other antibiotics to enhance its efficacy and reduce toxicity. Another area of research is the investigation of the molecular mechanisms underlying its enhanced antibacterial activity. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-Deoxy-5-fluoroarbekacin in humans.
Conclusion
In conclusion, 5-Deoxy-5-fluoroarbekacin is a promising new antibiotic with potent antibacterial activity against multidrug-resistant bacteria. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
5-Deoxy-5-fluoroarbekacin is a semi-synthetic aminoglycoside antibiotic derived from arbekacin. The synthesis method involves the replacement of the 5-hydroxyl group of arbekacin with a 5-fluoro group. This modification enhances the antibacterial activity of the molecule and reduces its toxicity.
Aplicaciones Científicas De Investigación
5-Deoxy-5-fluoroarbekacin has been extensively studied in preclinical models for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. In vitro studies have shown that 5-Deoxy-5-fluoroarbekacin has potent bactericidal activity, with minimum inhibitory concentrations (MICs) lower than those of other aminoglycosides. In vivo studies in animal models have demonstrated the efficacy of 5-Deoxy-5-fluoroarbekacin in treating bacterial infections, including pneumonia, sepsis, and urinary tract infections.
Propiedades
Número CAS |
119783-91-4 |
|---|---|
Nombre del producto |
5-Deoxy-5-fluoroarbekacin |
Fórmula molecular |
C22H43FN6O9 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1 |
Clave InChI |
ZJNVEFMFKDNZMU-VGBYYLGDSA-N |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Otros números CAS |
119783-91-4 |
Sinónimos |
5-deoxy-5-epi-5-fluoro-arbekacin 5-deoxy-5-fluoroarbekacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



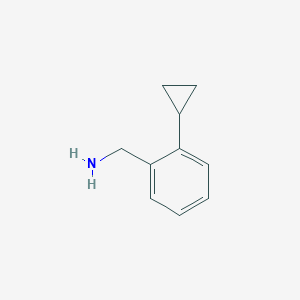
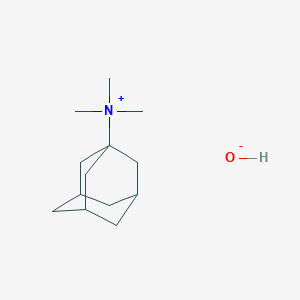
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
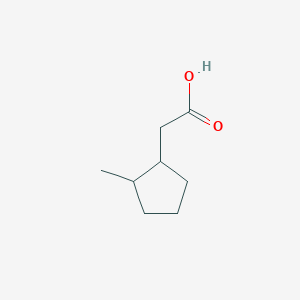
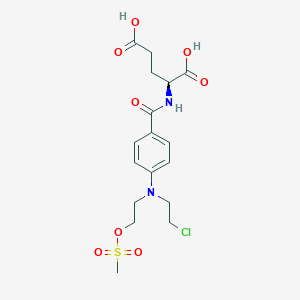
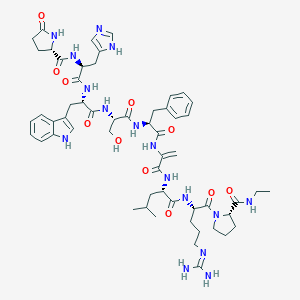
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
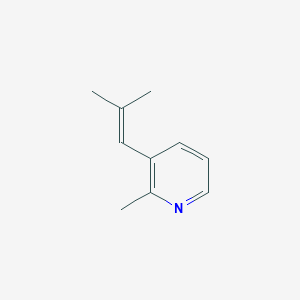
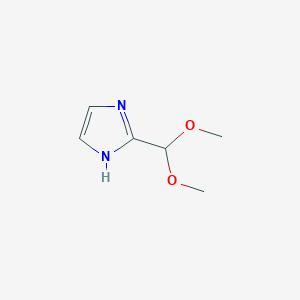
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
